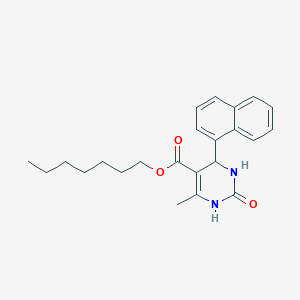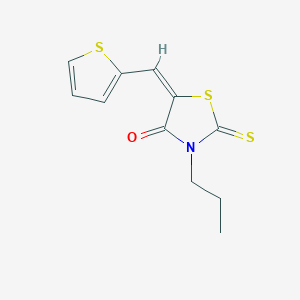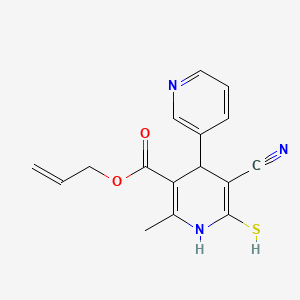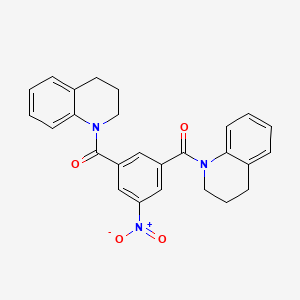
Heptyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Heptyl-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die Kondensation von Heptylester mit 6-Methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure unter sauren oder basischen Bedingungen. Die Reaktion wird oft in Gegenwart eines Katalysators wie p-Toluolsulfonsäure oder Natriumhydroxid durchgeführt, gefolgt von einer Reinigung durch Umkristallisation oder Chromatographie.
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion dieser Verbindung große Chargenreaktionen unter Verwendung automatisierter Reaktoren umfassen. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei die Reaktionsparameter wie Temperatur, Druck und pH-Wert sorgfältig kontrolliert werden. Das Endprodukt wird typischerweise durch Kristallisation isoliert und mit Techniken wie Destillation oder Chromatographie weiter gereinigt.
Analyse Chemischer Reaktionen
Reaktionstypen: Heptyl-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid können die Verbindung in Alkohole oder Amine umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Natriumhydrid in Dimethylformamid (DMF).
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Carbonsäuren ergeben, während Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
Heptyl-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird aufgrund ihrer Fähigkeit, bestimmte Enzyme zu hemmen, die an der Proliferation von Krebszellen beteiligt sind, auf ihr Potenzial als Antikrebsmittel untersucht.
Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer Moleküle, darunter Pharmazeutika und Agrochemikalien.
Materialwissenschaften: Die Verbindung wird für ihre Verwendung bei der Entwicklung neuer Materialien mit einzigartigen optischen und elektronischen Eigenschaften untersucht.
5. Wirkmechanismus
Der Mechanismus, durch den Heptyl-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat seine Wirkung entfaltet, beinhaltet die Wechselwirkung mit bestimmten molekularen Zielstrukturen. Beispielsweise kann es in medizinischen Anwendungen Enzyme wie Kinasen oder Proteasen hemmen und so wichtige Signalwege in Krebszellen stören . Die Struktur der Verbindung ermöglicht es ihr, an die aktiven Stellen dieser Enzyme zu binden, ihre Aktivität zu blockieren und zum Zelltod zu führen.
Ähnliche Verbindungen:
- Heptyl-6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat
- Heptyl-6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat
Vergleich: Im Vergleich zu ähnlichen Verbindungen ist Heptyl-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat aufgrund seiner spezifischen Naphthalen-1-yl-Substitution einzigartig, die seine Bindungsaffinität zu bestimmten molekularen Zielstrukturen verstärken und seine biologische Aktivität verbessern kann . Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Wirkmechanismus
The mechanism by which Heptyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting key signaling pathways in cancer cells . The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
- Heptyl 6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Heptyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Comparison: Compared to similar compounds, Heptyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific naphthalen-1-yl substitution, which may enhance its binding affinity to certain molecular targets and improve its biological activity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C23H28N2O3 |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
heptyl 6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H28N2O3/c1-3-4-5-6-9-15-28-22(26)20-16(2)24-23(27)25-21(20)19-14-10-12-17-11-7-8-13-18(17)19/h7-8,10-14,21H,3-6,9,15H2,1-2H3,(H2,24,25,27) |
InChI-Schlüssel |
CTUAJXHBZGUPNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672438.png)
![5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672440.png)
![6-chloro-10-(3-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11672447.png)
![N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11672448.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672454.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672464.png)



![2-{[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11672495.png)

![3-chloro-5-(furan-2-yl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672507.png)
![2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B11672525.png)
